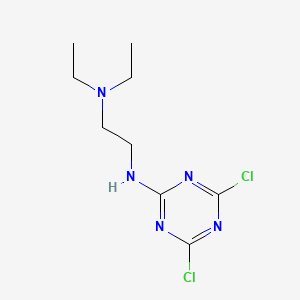
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, substituted with chlorine atoms and an ethane-1,2-diamine moiety, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylethane-1,2-diamine. The reaction is carried out in a solvent such as dioxane or acetone, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using microwave irradiation, which significantly reduces reaction time and improves yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine-substituted triazine derivative .
Applications De Recherche Scientifique
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: A high-energy compound with similar triazine structure but different substituents.
2,4,6-triazido-1,3,5-triazine: Known for its high sensitivity and volatility.
6-chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
Uniqueness
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
53215-36-4 |
|---|---|
Formule moléculaire |
C9H15Cl2N5 |
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C9H15Cl2N5/c1-3-16(4-2)6-5-12-9-14-7(10)13-8(11)15-9/h3-6H2,1-2H3,(H,12,13,14,15) |
Clé InChI |
NOPOTJSCABYZFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


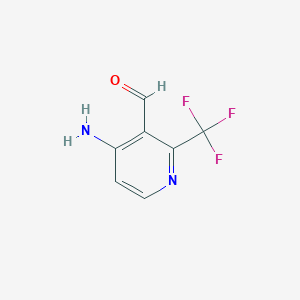
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
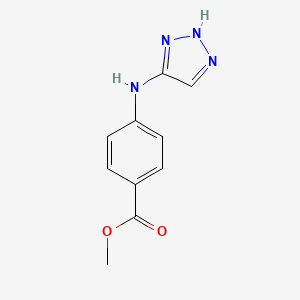
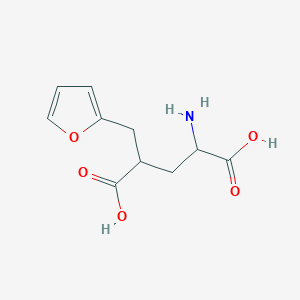

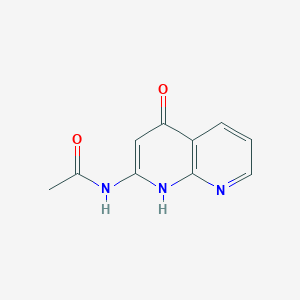
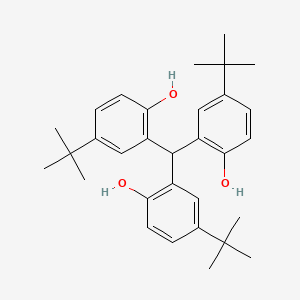

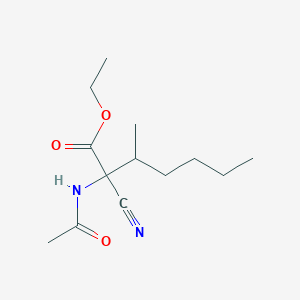
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
